molecular formula C22H28N4O2 B6071879 N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide

Cat. No.: B6071879
M. Wt: 380.5 g/mol
InChI Key: FZBBNBKQDAKKEB-UHFFFAOYSA-N
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Description

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is a complex organic compound that features a unique structure combining isoquinoline, pyridine, and morpholine moieties

Properties

IUPAC Name

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-21(8-10-25-12-14-28-15-13-25)24-16-19-6-3-9-23-22(19)26-11-7-18-4-1-2-5-20(18)17-26/h1-6,9H,7-8,10-17H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBBNBKQDAKKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CNC(=O)CCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide typically involves multiple steps. The reaction conditions for these steps are generally mild, allowing for the generation of the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can modify the isoquinoline and pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iminium salts, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide is unique due to its combination of isoquinoline, pyridine, and morpholine groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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